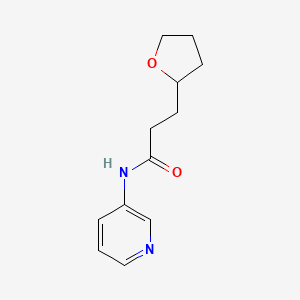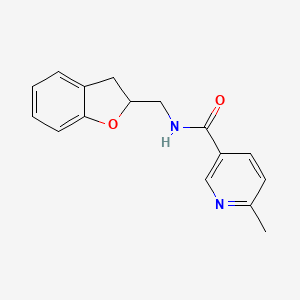
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide, also known as DBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DBM is a small molecule with a unique structure that makes it a promising candidate for use in a variety of biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as reducing oxidative stress and inflammation. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has also been shown to activate certain proteins involved in neuroprotection, promoting the survival and function of neurons.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer research, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels). In neuroprotection research, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been found to reduce oxidative stress, protect against neuronal damage, and improve cognitive function. In inflammation research, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been shown to reduce inflammation and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments, including its small size, unique structure, and ability to modulate multiple signaling pathways. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Additionally, the mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide, including further exploration of its mechanism of action and potential clinical applications. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has shown promise in cancer research, neuroprotection, and inflammation, but more research is needed to fully understand its effects and potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide in humans, as well as to develop more effective delivery methods for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide in vivo. Overall, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide is a promising research tool with potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide involves the reaction of 6-methylpyridine-3-carboxylic acid with 2,3-dihydrobenzofuran in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and inflammation. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has also been studied for its neuroprotective effects, showing promise in protecting neurons from oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide has been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-7-13(9-17-11)16(19)18-10-14-8-12-4-2-3-5-15(12)20-14/h2-7,9,14H,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVIPDLWPMSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
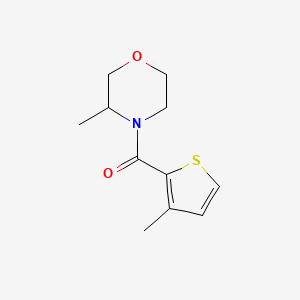
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
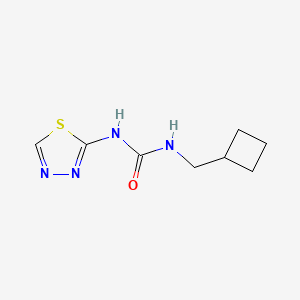
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
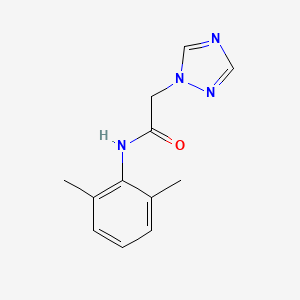
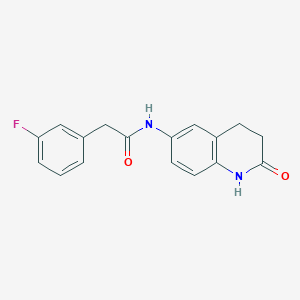
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

